![molecular formula C16H12N2O2S2 B2371974 N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide CAS No. 865659-19-4](/img/structure/B2371974.png)
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide
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Description
“N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide” is a chemical compound with the molecular formula C16H12N2O2S2 . It has a molecular weight of 328.42 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12N2O2S2/c19-22(20,16-7-3-11-21-16)17-14-5-1-6-15-13(14)9-8-12-4-2-10-18(12)15/h1-11,17H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.42 . Other specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
- Pyrrolo[1,2-a]quinoline derivatives exhibit promising anticancer properties. Certain benzoyl-substituted pyrroloquinoline-3-carboxylates have demonstrated activity against human breast cancer cells (T47D), human colon cancer cells (HCT116), and hepatocellular carcinoma cancer cells (SNU398) .
- Additionally, the correlation between the compound’s structure and its anticancer activity has been established .
- Specific 1-benzoyl-3-cyanopyrroloquinolines have shown potential as antituberculosis agents. They were examined for their activity against H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis .
- Nanjappa et al. synthesized a series of ABTS radical scavenging and antiproliferative agents based on pyrroloquinoline derivatives .
- Pyrrolo[1,2-a]quinoline derivatives have been used in functional materials. For instance:
- Hybrid derivatives combining pyrrolo[3,2,1-ij]quinolin-2-one and thiazole fragments have been designed and evaluated as potential dual inhibitors of coagulation factors Xa and XIa .
Anticancer Activity
Antitubercular Agents
ABTS Radical Scavenging and Antiproliferative Agents
Functional Materials
Dual Inhibitors of Coagulation Factors Xa and XIa
c-MET Inhibition
properties
IUPAC Name |
N-pyrrolo[1,2-a]quinolin-6-ylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-22(20,16-7-3-11-21-16)17-14-5-1-6-15-13(14)9-8-12-4-2-10-18(12)15/h1-11,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTPNBWSOKFDTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=CC=CN3C2=C1)NS(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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